((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid
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Overview
Description
The compound identified as “NIOSH/AH1286000” is known chemically as Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- . This compound has a molecular formula of C19-H17-N-O5 and a molecular weight of 339.37 . It is primarily recognized for its applications in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- involves several steps:
Formation of the benzopyran ring: This is typically achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the dimethylamino group:
Esterification: The final step involves the esterification of the intermediate compound with acetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential therapeutic effects and is used in drug development.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)-
- Benzopyran derivatives : Compounds with similar benzopyran structures but different substituents.
- Dimethylamino compounds : Compounds with the dimethylamino group attached to different core structures.
Uniqueness
The uniqueness of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- lies in its specific combination of the benzopyran ring and the dimethylamino group, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]-4-oxochromen-3-yl]oxyacetic acid |
InChI |
InChI=1S/C19H17NO5/c1-20(2)13-9-7-12(8-10-13)18-19(24-11-16(21)22)17(23)14-5-3-4-6-15(14)25-18/h3-10H,11H2,1-2H3,(H,21,22) |
InChI Key |
FCFVXTOPXJMXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)O |
Origin of Product |
United States |
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